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This guide provides a comprehensive comparison of patient-reported outcomes (PROS) in
clinical trials of Sativex® (nabiximols) against alternative treatments for Multiple Sclerosis
(MS)-related spasticity and neuropathic pain. The objective is to offer a clear, data-driven

overview of the experimental evidence, focusing on the patient's perspective of treatment
efficacy and tolerability.

Part 1: Sativex® for Multiple Sclerosis (MS)
Spasticity

Sativex®, an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and
cannabidiol (CBD), is approved as an add-on treatment for moderate to severe spasticity in MS
patients who have not responded adequately to other anti-spasticity medications.[1] Standard
first-line treatments for MS spasticity include baclofen and tizanidine.

Quantitative Comparison of Patient-Reported Outcomes

The following table summarizes the key PROs from clinical trials of Sativex®, baclofen, and
tizanidine in patients with MS spasticity.
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Patient-Reported
Outcome (PRO)

Sativex®
(Nabiximols)

Baclofen

Tizanidine

Spasticity Severity (O-
10 NRS)

Significant reduction
from baseline. In one
study, a 230%
improvement was
seen in 77.4% of
patients on Sativex®

vs. 32.1% on placebo.

[2]

Improvements in
various measures of
spasticity have been
shown in placebo-

controlled studies.[3]

[4]

Patient diaries
showed a significant
reduction in spasms
and clonus compared
to placebo.[5]

Pain Severity (0-10
NRS)

Significant reduction
in spasticity-related
pain. One trial showed
a significant

improvement with a p-

Data on specific pain
reduction from PROs
in MS spasticity trials

is less consistently

Some studies report
subjective

improvement in pain.

value of 0.0013 vs. reported.
placebo.[2]
Sleep Significant Less evidence from Limited data from

Quality/Disturbance
(NRS)

improvement in sleep
quality.[6]

specific PROs in MS

spasticity trials.

PROs on sleep
quality.

Patient Global
Impression of Change
(PGIC)

Significantly more
patients reported
improvement

compared to placebo.

[7]

Patient perception of
improvement has

been noted.

Patients reported
significantly better
scores in overall

efficacy assessment.

[5]

Quality of Life

Improvements in
quality of life

measures have been

High rates of
discontinuation
suggest a low success

rate in improving

Improvements in
quality of life have

been noted in some

reported.[8] quality of life for many  studies.
patients.
NRS: Numerical Rating Scale
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Experimental Protocols

» Design: A two-phase, double-blind, placebo-controlled, randomized clinical trial.

Phase A (4 weeks, open-label): 191 patients with moderate to severe MS spasticity, resistant
to other medications, received Sativex® as an add-on therapy. Initial responders (=20%
improvement in spasticity NRS) were identified.

Phase B (12 weeks, double-blind): 106 initial responders were randomized to receive either
Sativex® or placebo, in addition to their optimized standard antispasticity treatment.

Primary Outcome: Proportion of patients with a >30% improvement in the spasticity NRS
from baseline to week 12.

Patient Population: Adults with moderate to severe MS spasticity who had an inadequate
response to other antispasticity medications.

Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.

Phases:

o

Baseline (2 weeks)

[¢]

Titration (3 weeks): Tizanidine dose was increased from 2 mg to a maximum of 36 mg per
day.

[¢]

Plateau (9 weeks): Patients remained on their maximum tolerated dose.

[e]

Tapering (1 week)

Primary Outcomes: Muscle tone (Ashworth Scale) and frequency/type of muscle spasms
(patient diaries).

» Patient Population: Patients with spasticity secondary to MS.

Experimental Workflow: Sativex® SAVANT Trial
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(N=191) Treatment (220% Spasticity NRS Improvement)
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Caption: Workflow of the Sativex® SAVANT clinical trial for MS spasticity.

Part 2: Sativex® for Neuropathic Pain

Sativex® has also been investigated for the treatment of various types of neuropathic pain.
Common first-line treatments for neuropathic pain include gabapentin and pregabalin.

Quantitative Comparison of Patient-Reported Outcomes

The following table summarizes key PROs from clinical trials of Sativex®, gabapentin, and
pregabalin in patients with neuropathic pain.
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Patient-Reported
Outcome (PRO)

Sativex®
(Nabiximols)

Gabapentin

Pregabalin

Pain Intensity (NRS or
VAS)

Significant reductions
in pain intensity have
been reported in some

studies.[9] One study

Significant reduction
in average daily pain

diary scores

Significant

improvements in pain

showed a 22% compared to placebo. severity.[11]
reduction in pain [10]
intensity.[9]

Sleep Significant Improvements in Significant

Interference/Quality
(NRS/MOS-Sleep)

improvement in sleep

quality.[9]

sleep interference
noted.[12]

improvements in sleep

disturbances.[11]

Patient Global
Impression of Change
(PGIC)

Significant
improvements
reported by patients.
[12]

Significant differences
in favor of gabapentin
for PGIC.[10]

Data not consistently
reported in the

reviewed studies.

Quality of Life (e.g.,

Improvements in

quality of life

Significant
improvements in

several domains of

Substantial

improvements in

SF-36, EQ-5D) measures have been health-related quality
the SF-36 Health )
observed.[10] of life.[11]
Survey.[10]
Mixed results on . Inconsistent
) ) ) Data not consistently ) )
Anxiety and improvements in improvements in

Depression (HADS)

anxiety and

depression.

reported in the

reviewed studies.

anxiety and

depression.[13]

NRS: Numerical Rating Scale; VAS: Visual Analogue Scale; MOS-Sleep: Medical Outcomes
Study Sleep Scale; SF-36: Short Form-36 Health Survey; EQ-5D: EuroQol-5 Dimensions;

HADS: Hospital Anxiety and Depression Scale

Experimental Protocols

o Design: A 5-week, randomized, double-blind, placebo-controlled, parallel-group trial.
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e Procedure: Patients self-titrated the dose of Sativex® or placebo. Each spray delivered 2.7
mg of THC and 2.5 mg of CBD, with a maximum of 48 sprays per 24 hours.

e Primary Outcome: Reduction in pain intensity on a Numerical Rating Scale (NRS).
» Patient Population: Patients with peripheral neuropathic pain.
o Design: An 8-week, double-blind, randomized, placebo-controlled trial.

o Procedure: Gabapentin was administered in three divided doses, titrated from 900 mg/day
up to a maximum of 2400 mg/day by the end of week 5.

o Primary Outcome: Change in the average daily pain diary score from baseline to the final
week.

o Patient Population: Patients with a wide range of neuropathic pain syndromes.

Logical Relationship: Treatment Options for Neuropathic
Pain

First-Line Treatments

Gabapentinoids Tricyclic Antidepressants (TCAs) &
(Gabapentin, Pregabalin) Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
T T
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Second-Line and Adjunctive Treatments$
Y \ \ \ A /
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Caption: Treatment pathway for neuropathic pain, indicating Sativex®'s position.

Conclusion
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Patient-reported outcomes are crucial in evaluating the clinical effectiveness of treatments for
chronic conditions like MS spasticity and neuropathic pain. The available data from clinical
trials suggest that Sativex® can lead to significant improvements in key PROs, including
spasticity, pain, and sleep quality, for patients who have not found relief with first-line therapies.

[2][6][°]

For MS spasticity, Sativex® has demonstrated a clinically meaningful improvement in a
significant proportion of patients who had an initial positive response to the treatment.[2] In the
context of neuropathic pain, Sativex® has shown efficacy in reducing pain intensity and
improving sleep, though its impact on mood and overall quality of life can be more variable.[9]
[11][13]

Direct comparative trials between Sativex® and other active treatments using PROs as
primary endpoints are limited. The existing evidence primarily positions Sativex® as a valuable
add-on or later-line treatment option. Future research should focus on head-to-head
comparisons to better delineate the relative patient-perceived benefits of Sativex® against
standard-of-care treatments. This will enable more informed clinical decision-making and
personalized treatment strategies for patients suffering from these debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in
resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical
trial - PubMed [pubmed.ncbi.nim.nih.gov]

3. academic.oup.com [academic.oup.com]

4. Clinical effectiveness of oral treatments for spasticity in multiple sclerosis: a systematic
review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -
NCBI Bookshelf [nchi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11238742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12190838/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12190838/
https://academic.oup.com/painmedicine/article/11/5/719/1842382
https://pubmed.ncbi.nlm.nih.gov/39473674/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2077-0383/13/10/2907
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://academic.oup.com/braincomms/article/4/6/fcac300/6841350
https://www.ncbi.nlm.nih.gov/books/NBK69142/
https://www.ncbi.nlm.nih.gov/books/NBK69142/
https://www.ncbi.nlm.nih.gov/books/NBK69142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

5. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind,
placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nim.nih.gov]

6. Patient-reported benefits from nabiximols treatment in multiple sclerosis-related spasticity
exceed conventional measures - PMC [pmc.ncbi.nim.nih.gov]

7. realmofcaring.org [realmofcaring.org]

8. Effect of nabiximols oromucosal spray (Sativex®) on symptoms associated with multiple
sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nim.nih.gov]

9. Are Cannabis-Based Medicines a Useful Treatment for Neuropathic Pain? A Systematic
Review - PMC [pmc.ncbi.nim.nih.gov]

10. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-
controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of
the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-
Reported Outcomes - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Patient-Reported Outcomes
in Sativex® (Nabiximols) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676899#validating-patient-reported-outcomes-in-
sativex-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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